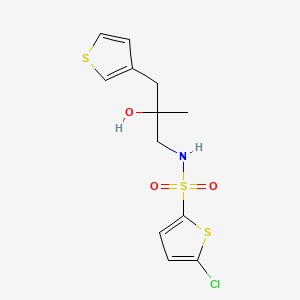
S-(5-chlorothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5-chlorothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a useful research compound. Its molecular formula is C12H14ClNO3S3 and its molecular weight is 351.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
S-(5-chlorothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a compound of significant interest due to its potential biological activities. This article reviews its chemical structure, synthesis, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Chemical Formula : C12H12ClN1O3S2
- Molecular Weight : 307.81 g/mol
- IUPAC Name : S-(5-chlorothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamide
The presence of thiophene rings and a sulfonamide group suggests potential interactions with biological targets, particularly enzymes involved in inflammatory processes.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The process includes:
- Formation of Thiophene Derivatives : Utilizing chlorination and subsequent nucleophilic substitutions.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide functional group.
- Hydroxylation : Introducing the hydroxyl group through oxidation reactions.
Anti-inflammatory Properties
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity. This is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 1: Inhibition Potency of S-(5-chlorothiophen...) on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| S-(5-chlorothiophen...) | 39.64 ± 0.10 | 0.76 ± 0.11 |
| Aspirin | 15.00 ± 0.05 | 20.00 ± 0.05 |
The compound's IC50 values indicate that it is a potent inhibitor of COX pathways, particularly COX-2, which is often associated with inflammatory diseases.
Antioxidant Activity
In addition to its anti-inflammatory effects, this compound has shown promising antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, contributing to its overall therapeutic potential.
Case Studies
Several in vitro and in vivo studies have highlighted the biological efficacy of S-(5-chlorothiophen...) in various models:
- In Vitro Study on Human Cell Lines : A study demonstrated that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in activated macrophages.
- In Vivo Animal Model : In a rat model of arthritis, administration of S-(5-chlorothiophen...) resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.
The mechanism by which S-(5-chlorothiophen...) exerts its biological effects involves:
- Inhibition of COX Enzymes : By blocking the active site of COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.
- Modulation of Signaling Pathways : It may also influence signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses.
Propiedades
IUPAC Name |
5-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S3/c1-12(15,6-9-4-5-18-7-9)8-14-20(16,17)11-3-2-10(13)19-11/h2-5,7,14-15H,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACINIFYFDEBGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













